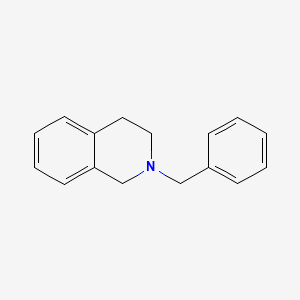
1-(1-cyclopropyl-1H-pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine is a versatile chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanamine group. It is known for its complex properties and is utilized in various scientific research applications, including drug synthesis and material development.
Preparation Methods
The synthesis of 1-(1-cyclopropyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Common reagents and conditions used in these reactions include catalysts like CuCl for dihydropyrazole formation and other specific reagents depending on the desired reaction . Major products formed from these reactions include various pyrazole derivatives with different functional groups attached .
Scientific Research Applications
1-(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex chemical compounds and materials.
Biology: The compound is used in the study of biological processes and interactions, particularly in the development of bioactive molecules.
Medicine: It is utilized in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine can be compared with other similar compounds, such as:
1H-Pyrazole-3-methanamine: This compound lacks the cyclopropyl group but shares the pyrazole and methanamine structure.
1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine: This compound features a fluorophenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
1823941-17-8 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



